2,3-dichlorobutanedioic acid
Overview
Description
(R*,S*)-2,3-Dichlorosuccinic acid is an organic compound with the molecular formula C4H4Cl2O4 It is a derivative of succinic acid, where two hydrogen atoms are replaced by chlorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
(R*,S*)-2,3-Dichlorosuccinic acid can be synthesized through several methods. One common approach involves the chlorination of succinic acid. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows:
Succinic acid+Chlorinating agent→(R*,S*)-2,3-Dichlorosuccinic acid
Industrial Production Methods
In an industrial setting, the production of (R*,S*)-2,3-Dichlorosuccinic acid may involve continuous flow reactors to ensure efficient and consistent chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity (R*,S*)-2,3-Dichlorosuccinic acid.
Chemical Reactions Analysis
Types of Reactions
(R*,S*)-2,3-Dichlorosuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated derivatives of fumaric acid.
Reduction: Reduction reactions can convert it back to succinic acid or other partially chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated fumaric acid, while reduction can produce succinic acid.
Scientific Research Applications
(R*,S*)-2,3-Dichlorosuccinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a precursor for studying metabolic pathways involving chlorinated organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a model compound for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (R*,S*)-2,3-Dichlorosuccinic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: The parent compound, which lacks chlorine atoms.
2,3-Dibromosuccinic acid: A similar compound where bromine atoms replace chlorine atoms.
2,3-Dihydroxysuccinic acid: Another derivative with hydroxyl groups instead of chlorine.
Uniqueness
(R*,S*)-2,3-Dichlorosuccinic acid is unique due to the presence of chlorine atoms, which impart distinct chemical properties such as increased reactivity and potential for forming various derivatives. This makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2,3-dichlorobutanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCRWBSKSVOZOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Cl)(C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960849 | |
Record name | 2,3-Dichlorobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.97 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3856-37-9, 19922-87-3, 40471-13-4 | |
Record name | (R*,S*)-2,3-Dichlorosuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003856379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinic acid, 2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019922873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichlorobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70960849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-2,3-dichlorosuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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